N-(2-oxo-2-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)ethyl)acetamide

Description

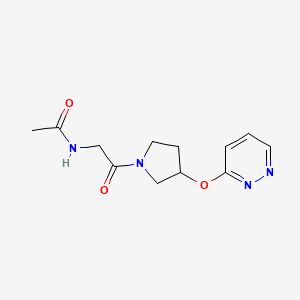

N-(2-oxo-2-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)ethyl)acetamide is a heterocyclic compound featuring a pyrrolidine ring substituted with a pyridazine moiety and an acetamide side chain. The pyridazin-3-yloxy group introduces a nitrogen-rich aromatic system, while the pyrrolidine scaffold provides conformational flexibility.

Properties

IUPAC Name |

N-[2-oxo-2-(3-pyridazin-3-yloxypyrrolidin-1-yl)ethyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N4O3/c1-9(17)13-7-12(18)16-6-4-10(8-16)19-11-3-2-5-14-15-11/h2-3,5,10H,4,6-8H2,1H3,(H,13,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBVNXWJLUGFCOG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCC(=O)N1CCC(C1)OC2=NN=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-oxo-2-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)ethyl)acetamide typically involves multiple steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as amino alcohols or amino acids, under acidic or basic conditions.

Attachment of the Pyridazine Moiety: The pyridazine ring is introduced via a nucleophilic substitution reaction, where a pyridazine derivative reacts with a halogenated pyrrolidine intermediate.

Formation of the Ether Linkage: The ether linkage between the pyrrolidine and pyridazine rings is formed through a Williamson ether synthesis, involving the reaction of an alkoxide with a halogenated pyridazine.

Acetylation: The final step involves the acetylation of the amino group to form the acetamide derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-oxo-2-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)ethyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized at the pyrrolidine ring or the pyridazine moiety using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can target the carbonyl group or the pyridazine ring, using agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyridazine ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenated derivatives and nucleophiles like amines or thiols.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted pyridazine derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which N-(2-oxo-2-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)ethyl)acetamide exerts its effects is not fully understood but may involve:

Molecular Targets: Interaction with specific enzymes or receptors in biological systems.

Pathways Involved: Modulation of signaling pathways related to inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-(2-oxo-2-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)ethyl)acetamide with analogs from the provided evidence, focusing on molecular features, synthetic pathways, and inferred structure-activity relationships (SAR).

Table 1: Key Structural and Functional Comparisons

*Calculated based on formula.

Structural and Functional Insights

This may improve binding to enzymes like kinases or phosphatases. Compound 69 and MC4376 employ fused bicyclic systems (benzoxazolo-oxazine, isoindolinone) for rigidity, contrasting with the target compound’s flexible pyrrolidine linker.

Substituent Impact: The pyridazin-3-yloxy group in the target compound differs from SzR-109’s morpholinomethyl group , which confers basicity and solubility. Pyridazine’s electron-deficient nature may reduce metabolic stability compared to pyridine derivatives (e.g., 3k ). Acetamide side chains are common across analogs (e.g., 3k , Compound 69 ), suggesting a role in target engagement or pharmacokinetics.

Synthetic Strategies: The target compound’s synthesis likely involves coupling a pyridazin-3-yloxy-pyrrolidine intermediate with bromoacetamide, akin to methods in (Sonogashira coupling for pyridine-pyrrolidine hybrids). Cyanoacetamide derivatives (e.g., 3k ) use ethanol/piperidine-mediated condensations, a pathway adaptable to the target compound’s acetamide formation.

Q & A

Q. What statistical methods are recommended for dose-response studies in preclinical models?

- Use nonlinear regression (four-parameter logistic model) to calculate EC₅₀/IC₅₀ values.

- Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare treatment groups.

- Report confidence intervals (95%) to quantify uncertainty in potency estimates .

Tables

Table 1 : Key Synthetic Parameters and Outcomes

| Step | Reaction Type | Conditions | Yield (%) | Purity (HPLC %) |

|---|---|---|---|---|

| 1 | Substitution | K₂CO₃, DMF, 80°C, 12h | 65 | 92 |

| 2 | Cyclization | HATU, DCM, RT, 6h | 72 | 95 |

| 3 | Acetamide Formation | AcCl, Et₃N, THF, 0°C | 68 | 98 |

Table 2 : Stability Profile Under Physiological Conditions

| Condition | Temperature | pH | Degradation (%) at 24h |

|---|---|---|---|

| Aqueous | 37°C | 7.4 | 12 |

| Acidic | 37°C | 2.0 | 85 |

| Basic | 37°C | 10 | 45 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.